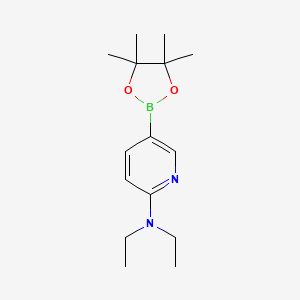

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Description

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a pyridine derivative functionalized with a pinacol boronate ester at position 5 and a diethylamino group at position 2. Its molecular formula is C₁₅H₂₅BN₂O₂, with a molecular weight of 276.19 g/mol. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The diethylamino substituent enhances solubility in organic solvents compared to smaller alkyl or aryl groups, making it a versatile intermediate in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-10-9-12(11-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHSDPDZFBPNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of a halogenated pyridine with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Applications De Recherche Scientifique

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Biology: The compound can be used in the development of bioactive molecules and as a probe in biological studies.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mécanisme D'action

The mechanism by which N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways and processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the amino substituent, heterocyclic core, or boronate ester position. Key differences in physicochemical properties and applications are summarized below:

Substituent Variations on the Amino Group

Key Findings :

- Diethyl vs. Benzyl : The diethyl group (logP ~2.5) offers balanced lipophilicity, whereas the benzyl analog (logP ~3.2) is more hydrophobic, impacting membrane permeability in drug candidates .

- Diethyl vs. Methyl : The methyl derivative’s lower molecular weight (234.10 vs. 276.19) improves diffusion in polar solvents but may reduce thermal stability .

Heterocyclic Core Variations

Key Findings :

- Pyridine vs. Pyrimidine : Pyrimidine cores introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities and electronic diversity for targeting enzymes like acetylcholinesterase .

- Biological Activity : Pyridin-2-amine derivatives show moderate acetylcholinesterase inhibition (IC₅₀ ~10–50 µM), while pyrimidine analogs exhibit stronger binding (IC₅₀ ~5–20 µM) due to improved π-π interactions .

Boronate Ester Position and Functionalization

Key Findings :

- Position 3 vs. 5: Boronate esters at position 5 (meta to the amino group) minimize steric clashes during cross-coupling, whereas position 3 substitution (para) may hinder reaction efficiency .

Activité Biologique

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1311165-58-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula: C15H25BN2O2

- Molecular Weight: 304.19 g/mol

- Structure: The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its role in drug design and development.

Biological Activity Overview

The biological activity of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has been explored in various studies focusing on its pharmacological potential. Key areas of investigation include:

-

Anticancer Activity

- Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyridine derivatives have shown potent inhibitory effects on various cancer cell lines.

- In vitro assays demonstrated that related compounds can inhibit cell proliferation in cancer models with IC50 values often in the nanomolar range .

-

Mechanism of Action

- The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For example, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

- Additionally, the presence of the dioxaborolane group may enhance the compound's ability to interact with biological targets due to its unique electronic properties .

-

Toxicity and Safety Profile

- Preliminary toxicity assessments indicate that while some derivatives exhibit toxicity at high concentrations (e.g., H301: Toxic if swallowed), others demonstrate a favorable safety profile in vivo .

- A study involving oral administration in mice showed no significant adverse effects at therapeutic doses, suggesting potential for further development as a therapeutic agent .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Pyridine Derivatives in Cancer Therapy

- In Vivo Efficacy

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H25BN2O2 |

| Molecular Weight | 304.19 g/mol |

| CAS Number | 1311165-58-8 |

| IC50 (Cancer Cell Lines) | 0.126 μM (example) |

| Toxicity Classification | H301 (Toxic if swallowed) |

| Safety Profile | Favorable at therapeutic doses |

Q & A

Q. What are the standard synthetic methodologies for preparing N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves introducing the boronate ester moiety to a pyridine scaffold. A common approach starts with halogenated pyridine derivatives (e.g., 5-bromo-N,N-diethylpyridin-2-amine), followed by Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:

- Suzuki-Miyaura Coupling Precursor : Halogenated pyridine intermediates are reacted under inert conditions to prevent boronate ester hydrolysis .

- Catalytic System Optimization : Use of bases like potassium acetate and solvents such as 1,4-dioxane at 80–100°C ensures efficient transmetallation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the boronate ester’s presence (e.g., quaternary boron signal absence) and amine substituents. Aromatic protons on the pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and isotopic pattern consistent with boron.

- X-Ray Crystallography : Resolves stereoelectronic effects, such as dihedral angles between the pyridine ring and boronate ester (e.g., ~12°–86° deviations observed in analogous structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during boronate ester introduction?

- Moisture Control : Use Schlenk techniques or gloveboxes to prevent boronate ester hydrolysis, which generates boric acid byproducts .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance reactivity and selectivity. Evidence suggests ligand bulkiness reduces undesired homocoupling .

- Base Selection : Weak bases (e.g., KOAc) favor transmetallation, while stronger bases (e.g., K₂CO₃) may induce side reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR signals) be resolved?

- Dynamic Effects : Rotational isomerism in the boronate ester or amine groups may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce peaks .

- Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies trace intermediates or degradation products. For example, residual pinacol or palladium complexes may appear as minor signals .

- Computational Modeling : Density functional theory (DFT) predicts chemical shifts and validates assignments against experimental data .

Q. What strategies address the compound’s air/moisture sensitivity in biological assays?

- Stabilization Techniques : Formulate the compound as a lyophilized solid or in anhydrous DMSO. Stability studies under varying pH (4–9) and temperature (−20°C to 25°C) guide storage protocols .

- Prodrug Design : Mask the boronate ester as a trifluoroborate salt or ester-protected derivative to enhance aqueous stability while retaining reactivity .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Boron Hybridization : The sp²-hybridized boron in the dioxaborolane ring enhances electrophilicity, facilitating transmetallation in Suzuki reactions.

- Pyridine Ring Effects : The electron-donating N,N-diethylamine group at position 2 modulates the pyridine’s electron density, altering regioselectivity in subsequent functionalization .

Methodological Guidance for Data Interpretation

Q. How to analyze crystallographic data when hydrogen bonding or π-stacking complicates structure determination?

- Intermolecular Interactions : Identify weak C–H⋯O or C–H⋯π bonds (e.g., methoxy or pyridine groups acting as acceptors) using Mercury software. These interactions often form polymeric chains or layered structures .

- Thermal Ellipsoids : High displacement parameters in X-ray data suggest dynamic disorder, requiring refinement with split occupancy models .

Q. What computational tools validate mechanistic hypotheses for boron-mediated reactions?

- DFT Calculations : Gaussian or ORCA software models transition states and intermediates (e.g., oxidative addition of Pd⁰ to the boronate ester).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, predicting yields under varying conditions (e.g., THF vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.